REACTION_SMILES
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[CH3:22][CH2:23][O:24][C:25]([CH3:26])=[O:27].[N+:1]([O-:2])(=[O:3])[c:4]1[cH:5][c:6]([NH:18][C:19]([CH3:20])=[O:21])[cH:7][cH:8][c:9]1[NH:10][CH2:11][CH:12]1[CH2:13][CH2:14][O:15][CH2:16][CH2:17]1>>[NH2:1][c:4]1[cH:5][c:6]([NH:18][C:19]([CH3:20])=[O:21])[cH:7][cH:8][c:9]1[NH:10][CH2:11][CH:12]1[CH2:13][CH2:14][O:15][CH2:16][CH2:17]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)Nc1ccc(NCC2CCOCC2)c([N+](=O)[O-])c1
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Name
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Type
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product
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Smiles
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CC(=O)Nc1ccc(NCC2CCOCC2)c(N)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |